molecular formula C16H23N3O3S B5462126 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide

4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide

Número de catálogo B5462126
Peso molecular: 337.4 g/mol
Clave InChI: QFWMVWPHOUDGCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide, also known as E7820, is a novel small molecule inhibitor that has been developed for cancer treatment. It is a potent inhibitor of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Mecanismo De Acción

The mechanism of action of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide involves the inhibition of several key signaling pathways that are involved in angiogenesis and tumor growth. 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor that is involved in the formation of new blood vessels. 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide also inhibits the activity of fibroblast growth factor receptor 1 (FGFR1), which is another receptor that is involved in angiogenesis. In addition, 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has been shown to inhibit the activity of several other kinases that are involved in tumor growth and survival, including platelet-derived growth factor receptor (PDGFR) and c-Kit.
Biochemical and Physiological Effects:
4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has been shown to have several biochemical and physiological effects that are relevant to its anti-angiogenic and anti-tumor properties. In vitro studies have shown that 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide inhibits the activation of several signaling pathways that are involved in angiogenesis and tumor growth, including the MAPK/ERK and PI3K/Akt pathways. In vivo studies have demonstrated that 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide reduces the density of blood vessels in tumors and decreases the levels of several angiogenic factors, including VEGF and basic fibroblast growth factor (bFGF).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide for lab experiments is its specificity for angiogenesis and tumor growth pathways. 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has been shown to have minimal effects on normal endothelial cells and other non-cancerous cells, which reduces the risk of off-target effects. However, one of the limitations of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has a relatively short half-life, which may limit its effectiveness in long-term studies.

Direcciones Futuras

There are several future directions for the development and application of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide. One potential direction is the combination of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor effects. Another direction is the investigation of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide in other types of cancer, such as pancreatic or ovarian cancer, where angiogenesis plays a critical role in tumor growth. Finally, the development of more potent and selective analogs of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide may lead to the discovery of new anti-angiogenic and anti-tumor agents with improved efficacy and safety profiles.

Métodos De Síntesis

The synthesis of 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the butanamide moiety, which is achieved through a condensation reaction between an amine and an acid chloride. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide has been extensively studied for its anti-angiogenic and anti-tumor properties in various preclinical models. In vitro studies have shown that 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide inhibits the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels. In vivo studies have demonstrated that 4-(aminosulfonyl)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]butanamide suppresses tumor growth and metastasis in several mouse models of cancer, including breast, lung, and colon cancer.

Propiedades

IUPAC Name

N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-4-sulfamoylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-14-11(2)13-9-12(6-7-15(13)19-14)10-18-16(20)5-4-8-23(17,21)22/h6-7,9,19H,3-5,8,10H2,1-2H3,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWMVWPHOUDGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)CNC(=O)CCCS(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.